molecular formula C11H15NO2 B1313322 (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine CAS No. 869856-07-5

(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine

货号: B1313322
CAS 编号: 869856-07-5
分子量: 193.24 g/mol
InChI 键: JDZSBHBIJDIACW-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure and Nomenclature

(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine exhibits a complex polycyclic architecture characterized by a fused benzocyclobutene ring system. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine, reflecting its stereochemical configuration and functional group arrangement. Alternative nomenclature includes (3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine and 4,5-dimethoxy-1-(aminomethyl)benzocyclobutane, highlighting different aspects of its structural features.

The compound's bicyclic framework consists of a benzene ring fused to a four-membered cyclobutane ring, creating the characteristic benzocyclobutene core structure. The presence of two methoxy groups at the 3 and 4 positions of the benzene ring, combined with an aminomethyl substituent at the 7 position, defines the complete molecular architecture. The (S)-configuration denotes the specific three-dimensional arrangement around the chiral center, which is crucial for its biological activity and synthetic utility.

Molecular Formula and Physical Properties

The molecular composition of this compound is represented by the molecular formula C₁₁H₁₅NO₂, with a calculated molecular weight of 193.246 grams per mole. The monoisotopic mass has been determined to be 193.110279 atomic mass units, providing precise mass spectral identification parameters. These fundamental molecular properties establish the compound's chemical identity and facilitate analytical characterization through various spectroscopic and chromatographic techniques.

Property Value Reference
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.246 g/mol
Monoisotopic Mass 193.110279 Da
Chemical Abstracts Service Number 73344-75-9

Structural Identifiers and Chemical Descriptors

The compound's structural identity is precisely defined through several internationally recognized chemical identifier systems. The International Chemical Identifier key is JDZSBHBIJDIACW-UHFFFAOYSA-N for the racemic form, while the (S)-enantiomer specifically carries the identifier SAVVFXUMMFHSJC-SECBINFHSA-N. The Simplified Molecular Input Line Entry System representation for the (S)-enantiomer is CNC[C@H]1CC2=CC(=C(C=C12)OC)OC, which encodes the complete three-dimensional structure including stereochemistry.

The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3/t9-/m1/s1. This comprehensive structural notation enables unambiguous identification and database searching across chemical information systems. Additionally, the compound's structural features include zero hydrogen bond donors and two hydrogen bond acceptors, contributing to its specific physicochemical properties.

Stereochemistry and Chirality

The stereochemical aspects of this compound are fundamental to its chemical identity and biological relevance. The molecule contains one defined stereocenter at the 7 position of the bicyclic framework, where the aminomethyl group is attached. The (S)-configuration indicates the specific spatial arrangement of substituents around this chiral center, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature.

The significance of stereochemistry in this compound extends beyond mere structural description, as the specific (S)-configuration is crucial for its role as a pharmaceutical intermediate. Enzymatic synthesis methods employing nitrilase enzymes from Rhodococcus rhodochrous have been developed to achieve enantioselective preparation of this compound with high enantiomeric excess, demonstrating the importance of stereochemical purity in pharmaceutical applications. The stereospecific nature of these synthetic approaches underscores the critical role of chirality in determining the compound's utility and biological activity.

Chemical Classification and Functional Groups

This compound belongs to several important chemical classes based on its structural features and functional groups. Primarily, it is classified as a substituted benzocyclobutene derivative, characterized by the fused four-membered ring attached to the benzene core. The presence of two methoxy groups classifies it as a dimethoxy-substituted aromatic compound, while the aminomethyl functionality places it within the category of primary amines.

The compound also falls under the broader classification of pharmaceutical intermediates, specifically serving as a precursor in the synthesis of cardiovascular medications. Its structural relationship to phenethylamine derivatives, despite the constrained bicyclic framework, positions it within a family of compounds with potential biological activity. The combination of the rigid benzocyclobutene core with the flexible aminomethyl side chain creates a unique structural motif that contributes to its specific chemical and biological properties.

属性

IUPAC Name

[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZSBHBIJDIACW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC2=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@H](CC2=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869856-07-5
Record name 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869856075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DIMETHOXY-1-(AMINOMETHYL)BENZOCYCLOBUTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4EZC4U3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine typically involves the following steps:

    Formation of the Benzocyclobutane Core: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine are used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to a primary amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzocyclobutane derivatives.

科学研究应用

Structure

The unique bicyclic structure contributes to its biological activity and potential therapeutic effects.

Cardiovascular Treatments

One of the primary applications of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine is in the synthesis of Ivabradine, a medication used to treat heart conditions such as angina and heart failure. Ivabradine works by selectively inhibiting the If current in the sinoatrial node, leading to reduced heart rate without affecting myocardial contractility .

Case Study: Synthesis of Ivabradine

The synthesis process involves converting this compound into Ivabradine through a series of chemical reactions that include catalytic hydrogenation and formation of hydrochloride salts . The following table summarizes key steps in the synthesis:

StepReaction TypeKey Reagents
1HydrogenationCatalytic hydrogenation
2Salt FormationHydrochloric acid
3Final Product IsolationPurification techniques

Treatment of Rhythm Disorders

Research indicates that derivatives of this compound may also be effective in treating various rhythm disorders associated with myocardial ischemia and supraventricular arrhythmias . The pharmacological profile suggests potential benefits in managing heart rate and improving cardiac output.

Safety Profile

The compound exhibits a range of safety considerations that necessitate careful handling and administration:

Hazard ClassificationRisk Statements
GHS07May cause respiratory irritation
GHS08May cause cancer

作用机制

The mechanism of action of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzocyclobutane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Structural Analogs and Pharmacological Activities

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Pharmacological Role Reference
(S)-Methanamine derivative (Target Compound) 3,4-Dimethoxy C₁₂H₁₇NO₂ Ivabradine precursor
TCB-2 (Hallucinogenic analog) 3-Bromo, 2,5-dimethoxy C₁₀H₁₀BrNO₂ 5-HT2A receptor agonist
Regulated bromo analog () 3-Bromo, 2,5-dimethoxy, N-methoxybenzyl C₁₈H₂₁BrN₂O₂ Controlled substance (hallucinogen)
Bicyclo[4.2.0]octatriene-7-amine (Simpler core) None C₈H₉N Research intermediate

Key Observations :

  • Substituent Impact: The target compound’s 3,4-dimethoxy groups enhance its solubility and stability compared to the simpler amine (C₈H₉N), which lacks functional groups . The bromo substituent in TCB-2 and the regulated analog increases receptor binding affinity but introduces hallucinogenic properties .
  • Stereochemistry : The (S)-configuration is essential for Ivabradine’s activity, whereas racemic mixtures require resolution (e.g., via Pseudomonas cepacia lipase) to achieve therapeutic efficacy .

Pharmaceutical Relevance

  • Ivabradine Synthesis : The compound’s hydrochloride salt (CAS 866783-13-3) is a key intermediate, leveraging its bicyclic structure for selective If channel inhibition in cardiac cells .

生物活性

(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine is a chemical compound characterized by a bicyclic structure with two methoxy groups and an amine functional group. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2 and it has a molecular weight of 193.25 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.

Research indicates that this compound may interact with biological macromolecules, influencing various biochemical pathways. Its structural features suggest potential interactions with neurotransmitter systems, which could explain its pharmacological effects.

Neuroprotective Effects

Preliminary research indicates that compounds within this chemical class may offer neuroprotective benefits, possibly through antioxidant mechanisms or by enhancing neuronal survival under stress conditions .

Toxicology and Safety Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown varying degrees of toxicity depending on dosage and exposure routes. Standard safety assessments should be conducted to evaluate its potential risks in therapeutic applications.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.25 g/mol
Purity97%
CAS Number869856-07-5
IUPAC NameThis compound

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundBicyclic aminePotential antidepressant
(S)-1-(3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)-N-methylmethanamineBicyclic amine derivativeNeuroprotective effects

Study on Antidepressant-Like Effects

A study published in MDPI explored the antidepressant-like effects of bicyclic compounds similar to this compound in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages .

Neuroprotection Research

Another investigation focused on the neuroprotective properties of structurally related compounds under oxidative stress conditions. The findings suggested that these compounds could enhance neuronal survival and reduce apoptosis through modulation of cellular signaling pathways .

常见问题

Q. Answer :

  • Methodology : Compare enzymatic resolution (e.g., lipase-mediated kinetic resolution of intermediates) with chiral auxiliary approaches (e.g., Evans oxazolidinones). Enzymatic methods (e.g., using Candida antarctica lipase B) achieve >98% enantiomeric excess (ee) for precursors like (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile .
  • Critical Parameters : Reaction temperature (25–40°C), solvent polarity (e.g., tert-butyl methyl ether), and enzyme loading (5–10 wt%).

Basic Question: How to develop a robust HPLC method for quantifying impurities in this compound?

Q. Answer :

  • Methodology : Use a reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid in water/acetonitrile (30% → 70% over 25 min). Detect impurities at 254 nm. Key impurities include des-methyl analogs and oxidized byproducts (e.g., NSC 154409) .

  • Validation Metrics :

    ParameterRequirement
    LinearityR² ≥ 0.999
    LOD/LOQ0.1 µg/mL / 0.3 µg/mL

Advanced Question: How does this compound interact with 5-HT2A receptors, and how can functional selectivity be assessed?

Q. Answer :

  • Methodology : Conduct radioligand binding assays (³H-ketanserin displacement) to measure affinity (Ki). Use calcium flux assays (FLIPR) in HEK293 cells expressing 5-HT2A receptors to evaluate agonist/antagonist activity. Compare with structurally related hallucinogens (e.g., TCB-2) to assess biased signaling .
  • Key Finding : The bicyclic scaffold reduces off-target effects compared to phenethylamine analogs, with Ki < 100 nM for 5-HT2A .

Basic Question: What stability-indicating assays are appropriate for this compound under accelerated conditions?

Q. Answer :

  • Methodology : Perform forced degradation studies :
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C, 24 h).
    • Oxidative stress (3% H2O2, 25°C, 6 h).
    • Monitor degradation via LC-MS (e.g., m/z 193.12 for dealkylated products) .

Advanced Question: How to evaluate the compound’s inhibitory effects on HCN channels in cardiac tissue?

Q. Answer :

  • Methodology : Use patch-clamp electrophysiology in isolated cardiomyocytes or HEK293 cells expressing HCN4 isoforms. Measure If_f current blockade at physiological voltages (-100 to -50 mV). Compare IC50 values with Ivabradine hydrochloride, a known HCN blocker (IC50 ~2 µM) .

  • Data Example :

    ModelIC50 (µM)Reference
    HCN43.2 ± 0.5

Basic Question: How to profile metabolic byproducts in hepatic microsomal assays?

Q. Answer :

  • Methodology : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM). Analyze metabolites via LC-QTOF-MS in positive ion mode. Major Phase I metabolites include N-demethylated and hydroxylated derivatives .

Advanced Question: What computational approaches predict binding modes to serotonin receptors?

Q. Answer :

  • Methodology : Perform molecular docking (AutoDock Vina) using 5-HT2A crystal structures (PDB: 6WGT). Validate with molecular dynamics simulations (GROMACS, 100 ns) to assess binding stability. Key interactions: π-π stacking with Phe340 and hydrogen bonding with Ser159 .

Basic Question: How to resolve discrepancies in reported CAS numbers for derivatives?

Q. Answer :

  • Methodology : Cross-reference CAS registries and patents (e.g., 866783-13-3 for the hydrochloride salt vs. 73344-75-9 for the free base). Confirm via HRMS (exact mass ± 5 ppm) and synthetic route validation .

Advanced Question: Can enantiomeric resolution be achieved via crystallization-induced diastereomer formation?

Q. Answer :

  • Methodology : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) in ethanol/water. Optimize supersaturation ratios (1.5–2.0) and cooling rates (0.1°C/min). Crystallization yields >99% ee (S)-enantiomer .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。